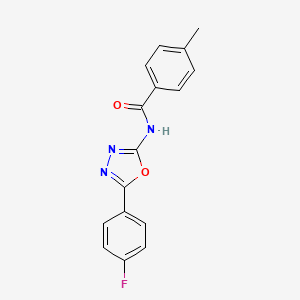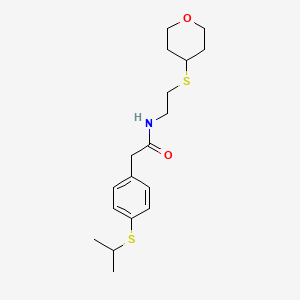
Methyl 4-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a carboxamide group, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the fluorophenyl group would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the carboxamide group could participate in hydrolysis reactions, and the fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Orexin Receptor Antagonists
A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the pharmacokinetics of compounds with structural similarities, including their metabolism and excretion pathways. This research is relevant for developing treatments for insomnia and other sleep disorders (Renzulli et al., 2011).
Compulsive Behavior Modulation
Research involving SB-649868 also examined its effects on compulsive food consumption, indicating a potential application in addressing eating disorders by modulating orexin receptors (Piccoli et al., 2012).
Antimycobacterial Agents
The antimycobacterial activity of spiro-piperidin-4-ones, targeting Mycobacterium tuberculosis, suggests a potential application in the development of new treatments for tuberculosis. This research underscores the importance of structural modifications for enhancing antimicrobial efficacy (Kumar et al., 2008).
Serotonin Receptors in Alzheimer's Disease
A study using a selective serotonin 1A receptor imaging probe highlights the application of related chemical structures in diagnosing and understanding the progression of Alzheimer's disease, providing a foundation for therapeutic strategies (Kepe et al., 2006).
Synthesis and Antimicrobial Activity
Research on the synthesis and antimicrobial activity of certain derivatives emphasizes the importance of structural variations in developing potent antimicrobial agents. This area of research highlights the utility of chemical modifications to enhance biological activity and develop new treatments (Ghorab et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4/c1-30-22(29)16-2-6-19(7-3-16)25-21(28)15-10-12-26(13-11-15)14-20(27)24-18-8-4-17(23)5-9-18/h2-9,15H,10-14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAOCVMZTCGXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

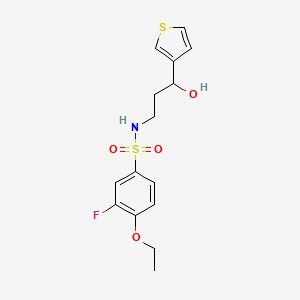
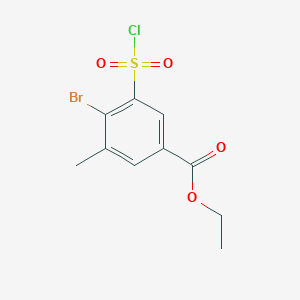
![tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-](/img/structure/B2993565.png)
![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2993566.png)
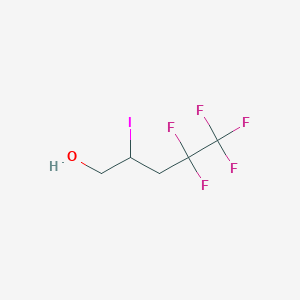

![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2993570.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)
![3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2993575.png)

